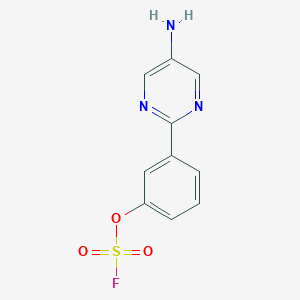

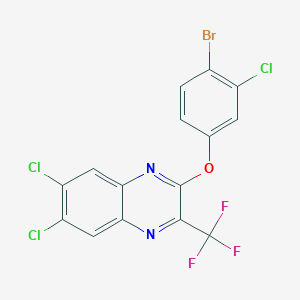

![molecular formula C20H18N4O4S B2454439 N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941980-03-6](/img/structure/B2454439.png)

N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

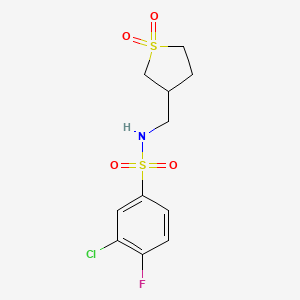

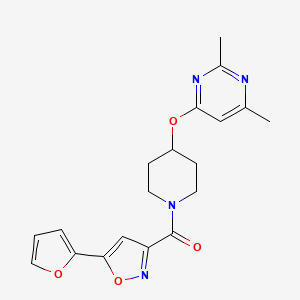

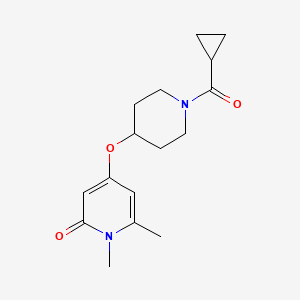

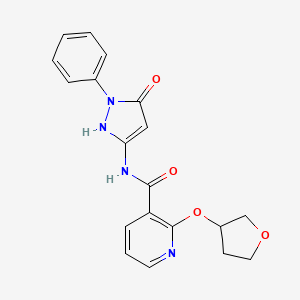

“N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a novel compound that has been synthesized and characterized in various studies . It belongs to a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and its derivatives have been synthesized and characterized in various studies. Uma et al. (2017) synthesized derivatives with biological activity studies revealing toxicity to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017). Similarly, the work by Patel and Patel (2015) focused on synthesizing heterocyclic compounds for antibacterial activity (Patel & Patel, 2015).

Biological and Antimicrobial Activity

The compound and its derivatives show significant biological activity. Sapijanskaitė-Banevič et al. (2020) synthesized thiazole derivatives with evaluated antibacterial properties against various bacterial strains (Sapijanskaitė-Banevič et al., 2020). Additionally, Ravinaik et al. (2021) designed compounds for anticancer activity evaluation, showcasing the potential of these derivatives in cancer research (Ravinaik et al., 2021).

Structure and Properties Analysis

The structure and properties of related compounds have been extensively analyzed. Inkaya et al. (2012) characterized the structure of a similar compound using various spectroscopic methods (Inkaya et al., 2012), while Mariappan et al. (2016) synthesized biologically potent derivatives through an oxidative bond formation strategy (Mariappan et al., 2016).

Anticancer and Antimicrobial Applications

The research into anticancer and antimicrobial applications of these compounds is significant. Röver et al. (1997) synthesized and evaluated inhibitors of kynurenine 3-hydroxylase, indicating their potential in biochemical applications (Röver et al., 1997). Moreover, Nam et al. (2010) evaluated benzothiazole derivatives for cytotoxic and antimicrobial activities, finding some compounds with significant effects (Nam et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Benzothiazoles, a class of compounds to which “N-(1,3-benzothiazol-2-yl)-N’-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of action

The mode of action of benzothiazoles can vary widely depending on their specific chemical structure. Some benzothiazoles act by suppressing certain enzymes, while others might interact with specific receptors or other cellular components

Biochemical pathways

Benzothiazoles can affect various biochemical pathways depending on their specific targets and mode of action . Without specific information on the targets of “N-(1,3-benzothiazol-2-yl)-N’-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide”, it’s difficult to predict which pathways it might affect.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Benzothiazoles, in general, offer a complementary pharmacokinetic profile and a metabolically stable substitute for carboxylic acid functionalities . .

Eigenschaften

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-28-15-9-8-12(11-14(15)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-13-5-2-3-6-16(13)29-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGZWPGSILCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2454359.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2454374.png)